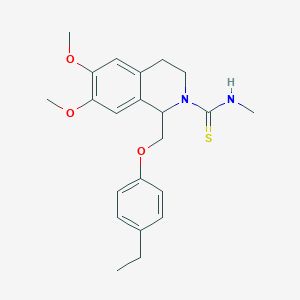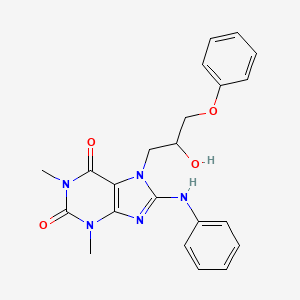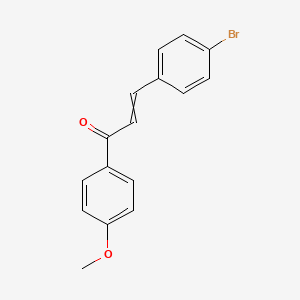![molecular formula C16H11F3N2O3 B2915669 N-[Cyano-(2-methoxyphenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide CAS No. 1645355-24-3](/img/structure/B2915669.png)
N-[Cyano-(2-methoxyphenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the cyano group might be introduced through a cyanation reaction, the trifluoro group through a halogenation reaction with fluorine, and the amide group through a condensation reaction .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the cyano group is a strong electron-withdrawing group, which could make the compound reactive towards nucleophiles. The amide group could participate in condensation or hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar amide and hydroxy groups could make the compound soluble in polar solvents. The trifluoro group could increase the compound’s stability and lipophilicity .Scientific Research Applications
Biotransformation and Metabolism
One area of significant interest in scientific research is the biotransformation and metabolism of chemical compounds within living organisms. Studies like the biotransformation of 1,5-benzodiazepine derivatives in humans demonstrate the complexity of metabolic pathways and the formation of various metabolites from parent compounds (Alton et al., 1975). These processes are crucial for understanding how substances are broken down in the body and their potential impacts on health.
Environmental Health and Toxicology
Research into the effects of various compounds on health and the environment is another critical area. For instance, studies on the occurrence and human exposure to parabens and bisphenol A diglycidyl ether (BADGE) in indoor dust across different countries highlight the ubiquitous presence of these compounds and their potential health implications (Wang et al., 2012). Such research underscores the importance of monitoring and regulating chemical substances in our surroundings.
Pharmacokinetics and Drug Interactions
Understanding the pharmacokinetics and interactions of chemicals within biological systems is crucial for drug development and safety. For example, studies on the pharmacokinetics of MDMA (ecstasy) reveal how variations in metabolic pathways, such as those influenced by CYP2D6 enzyme activity, affect drug concentrations and potential toxicity in humans (de la Torre et al., 2000). This research is vital for understanding the safe and effective use of pharmaceuticals.
Immunomodulatory Effects
Research into the immunomodulatory effects of compounds, such as retinoids, on cancer and immune response is another area of focus. Studies have shown that certain retinoids can enhance natural killer (NK) cell activity in humans, suggesting potential applications in cancer prevention and therapy (Villa et al., 1993). This line of investigation demonstrates the potential for chemicals to modulate the immune system in beneficial ways.
Safety and Hazards
Properties
IUPAC Name |
N-[cyano-(2-methoxyphenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3/c1-24-12-5-3-2-4-8(12)11(7-20)21-16(23)9-6-10(17)14(19)15(22)13(9)18/h2-6,11,22H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEQZFFVIAWTJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)NC(=O)C2=CC(=C(C(=C2F)O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((3-methylbenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2915588.png)
![N-benzyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2915592.png)



![(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol](/img/structure/B2915597.png)
![N-(2-(dimethylamino)ethyl)-4-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2915598.png)
![[2-(2-methylpropylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2915600.png)




![N-[2-(1-Methylindol-3-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2915608.png)

